molecular formula C8H10N4 B033234 5-(Aminomethyl)-1H-indazol-3-amine CAS No. 267876-23-3

5-(Aminomethyl)-1H-indazol-3-amine

Katalognummer: B033234
CAS-Nummer: 267876-23-3
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: KVMMHNZNFNONKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Proxodolol is a small molecule drug that functions as both an alpha-adrenergic receptor antagonist and a beta-adrenergic receptor antagonist. It is primarily used in the treatment of cardiovascular diseases, including hypertension and angina pectoris, as well as eye diseases such as glaucoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Proxodolol is synthesized through a multi-step process:

Industrial Production Methods: The industrial production of proxodolol follows the same synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product.

Types of Reactions:

    Oxidation: Proxodolol can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: Proxodolol can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with proxodolol under mild conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Proxodolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Proxodolol entfaltet seine Wirkung durch Antagonisierung sowohl von Alpha- als auch von Beta-Adrenorezeptoren. Diese duale Antagonisierung führt zu Vasodilatation, reduzierter Herzfrequenz und niedrigerem Blutdruck. Die Verbindung beeinflusst auch den Stickstoffoxid-Stoffwechsel, der eine Rolle bei ihren therapeutischen Wirkungen bei Erkrankungen wie Herzinsuffizienz spielt .

Ähnliche Verbindungen:

Einzigartigkeit von Proxodolol: Die einzigartige Kombination von Alpha- und Beta-Adrenorezeptor-Antagonismus von Proxodolol zusammen mit seinen Auswirkungen auf den Stickstoffoxid-Stoffwechsel unterscheidet es von anderen ähnlichen Verbindungen. Diese duale Wirkung bietet ein breiteres therapeutisches Profil, wodurch es bei der Behandlung einer Reihe von Herz-Kreislauf- und Augenkrankheiten wirksam ist .

Wirkmechanismus

Proxodolol exerts its effects by antagonizing both alpha-adrenergic and beta-adrenergic receptors. This dual antagonism leads to vasodilation, reduced heart rate, and decreased blood pressure. The compound also affects nitric oxide metabolism, which plays a role in its therapeutic effects in conditions like congestive heart failure .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Proxodolol: Proxodolol’s unique combination of alpha and beta-adrenergic receptor antagonism, along with its effects on nitric oxide metabolism, distinguishes it from other similar compounds. This dual action provides a broader therapeutic profile, making it effective in treating a range of cardiovascular and eye diseases .

Biologische Aktivität

5-(Aminomethyl)-1H-indazol-3-amine is a compound belonging to the indazole family, notable for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

This compound has the molecular formula C9H10N4C_9H_{10}N_4 and a molecular weight of approximately 178.20 g/mol. The compound features an indazole core with an amino group at the 5-position, which contributes to its biological properties. Its structure allows for interactions with various biological targets, particularly kinases involved in cancer signaling pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cancer progression. Studies indicate that this compound can effectively bind to protein targets associated with tumor growth, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

  • Kinase Inhibition : The compound shows significant inhibitory effects on several tyrosine kinases, which are pivotal in cancer cell signaling.
  • Apoptosis Induction : It has been observed to induce apoptosis through modulation of key apoptotic pathways, including those involving Bcl2 family members and the p53/MDM2 pathway .

Biological Activity and Efficacy

Recent studies have evaluated the antitumor efficacy of this compound against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound demonstrated promising results:

Cell LineIC50 (µM)Selectivity (Normal Cells)
K5625.1533.2 (HEK-293)
A5498.539.78 (HEK-293)
PC-315.4215.95 (HEK-293)
Hep-G214.3516.25 (HEK-293)

These values indicate that while the compound effectively inhibits cancer cell growth, it exhibits a higher IC50 in normal cells, suggesting a degree of selectivity that could minimize toxicity .

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that the presence and position of substituents significantly influence their biological activity. For instance, modifications at the C5 position can alter kinase inhibition potency:

CompoundStructural FeaturesBiological Activity
This compound Aminomethyl group at C5Antitumor activity
1H-Indazole-3-amines No substituent at C5Variable activity
5-Methyl-1H-indazol-3-amines Methyl group at C5Altered kinase inhibition
5-Bromo-1H-indazol-3-amines Bromine substituent at C5Potentially enhanced reactivity

This table illustrates how different substituents can lead to variations in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

  • Study on Antitumor Activity : A series of indazole derivatives were synthesized and tested against various cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways. These studies suggest that the compound may interact favorably with kinase binding pockets, enhancing its potential as a therapeutic agent .

Eigenschaften

IUPAC Name

5-(aminomethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMHNZNFNONKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-23-3
Record name 267876-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.